REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][O:4][C:5]([C:7]1[N:8]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[C:9]2[C:14]([C:15]=1[OH:16])=[CH:13][CH:12]=[CH:11][CH:10]=2)=[O:6].S(OC)(O[CH3:27])(=O)=O>CN(C)C=O>[CH3:3][O:4][C:5]([C:7]1[N:8]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[C:9]2[C:14]([C:15]=1[O:16][CH3:27])=[CH:13][CH:12]=[CH:11][CH:10]=2)=[O:6] |f:0.1|
|
Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
85 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
17.1 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1N(C2=CC=CC=C2C1O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
7.9 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred in ice an additional one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled in ice
|
Type
|
CUSTOM
|
Details
|
the ice bath was removed
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
CUSTOM
|
Details
|
was continued for a total of 65 hours
|
Duration
|
65 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was added to 600 g of ice/water
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (4×250 ml)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (3×500 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (anhydrous sodium sulfate)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1N(C2=CC=CC=C2C1OC)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |